![molecular formula C13H16O3 B2514347 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid CAS No. 1061652-65-0](/img/structure/B2514347.png)
2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of similar acetic acid derivatives. For instance, paper discusses a fluorogenic reagent for the detection and analysis of primary amines, which could potentially be applied to the analysis of the functional groups in the compound of interest. Paper describes a method for measuring a diuretic-antihypertensive agent in biological fluids, which shares a similar acetic acid moiety. Paper details the synthesis of acetic acid derivatives and their separation using gas chromatography, which could be informative for the synthesis and analysis of "2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid". Paper also discusses a GLC method for determining a saluretic agent in biological fluids, which could be adapted for similar compounds. Lastly, paper compares methods for synthesizing a precursor for ACE inhibitors, which could provide insights into synthetic strategies for related compounds.
Synthesis Analysis
The synthesis of acetic acid derivatives, such as the one , could potentially be informed by the methods described in paper , where isotopically labeled acetic acid derivatives were synthesized for analytical purposes. The synthesis involved the use of capillary gas chromatography for separation, indicating the importance of chromatographic techniques in the purification of such compounds. Additionally, paper provides a comparison of chemical and biochemical methods for synthesizing a related compound, which could offer alternative approaches for the synthesis of "2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid".
Molecular Structure Analysis
While the molecular structure of "2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid" is not analyzed in the provided papers, the methodologies described could be applicable. For example, the use of HPLC, CE, and MALDI/MS in paper for the analysis of labeled peptides and oligosaccharides could be adapted for the structural analysis of the compound , particularly if it were to be derivatized with a suitable fluorogenic tag.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid". However, the chemical reactions involved in the synthesis and derivatization of similar compounds, as described in papers and , could provide a basis for understanding the reactivity of the compound of interest. The conversion of acids to methyl esters for gas chromatographic analysis in these papers suggests that esterification could be a relevant reaction for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid" are not detailed in the provided papers. Nonetheless, the analytical techniques used in these studies, such as gas chromatography and mass spectrometry, are critical for determining such properties. The stability of fluorescent derivatives in acidic and basic solutions, as mentioned in paper , and the sensitivity of detection methods described in papers and , are examples of the types of properties that would be relevant for a comprehensive analysis of the compound .
Scientific Research Applications
Antimicrobial Activity
- Compounds derived from this acid, such as those involving benzoxazine and naphthyridine moieties, have shown significant antibacterial and antifungal activities against various strains, including E. coli and S. aureus (Kalekar, Bhat, & Koli, 2011).
Synthesis of Novel Compounds
- The acid is used in the synthesis of various novel compounds, including polysubstituted phenyl acetates, which are synthesized through a one-pot domino reaction (He, Tao, Wang, Cai, Li, & Shang, 2017).
Anticancer Research
- Some derivatives synthesized from this acid, especially those containing quinazolinone moiety, have displayed potent anticancer activities against different cell lines (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
Crystallographic Studies
- The acid's derivatives are also used in crystallographic studies to understand the structure and properties of organogermanium compounds (Takeuchi, Párkányi, Kălmăn, Nishikawa, Tanaka, Mori, & Kinoshita, 2003).
Biochemical Research
- Derivatives of this acid are employed in biochemical research to study the oxidative cleavage of CC triple bonds in hydrocarbons (Rao & Pritzkow, 1987).
Drug Degradation Studies
- The acid plays a role in the study of drug degradation, particularly in understanding the degradation mechanism of penicillins (Stoodley & Whitehouse, 1974).
Safety And Hazards
This compound has been associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[3-(3-methylbut-2-enoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-3-4-11(8-12)9-13(14)15/h3-6,8H,7,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWWWGCHHEABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC(=C1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

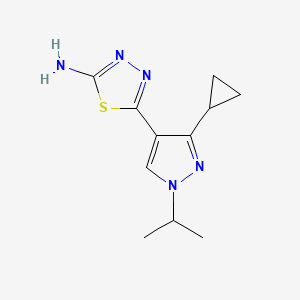
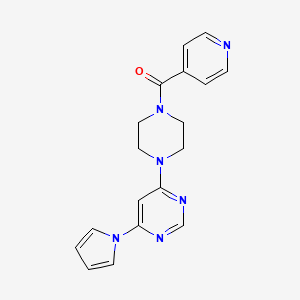
![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)
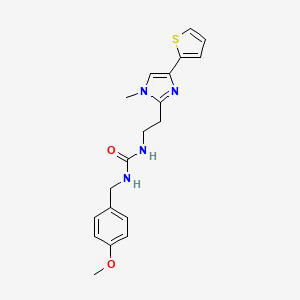
![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)
![N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)
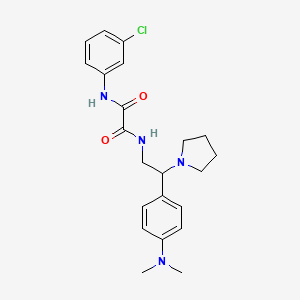
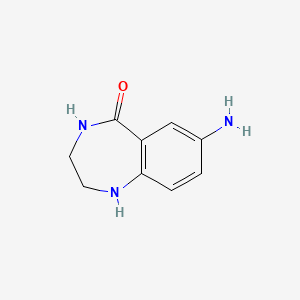
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)
![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)